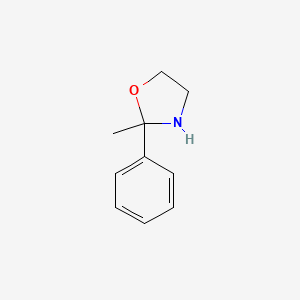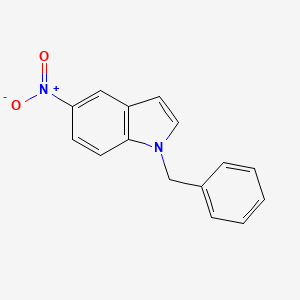![molecular formula C20H36OSn B3055671 Stannane, tributyl[(phenylmethoxy)methyl]- CAS No. 66222-28-4](/img/structure/B3055671.png)
Stannane, tributyl[(phenylmethoxy)methyl]-
Descripción general
Descripción
Stannane, tributyl[(phenylmethoxy)methyl]-: is an organotin compound with the molecular formula C20H36OSn. It is a derivative of stannane, where three butyl groups and one phenylmethoxy group are attached to the tin atom. This compound is used in various organic synthesis reactions due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of stannane, tributyl[(phenylmethoxy)methyl]- typically begins with benzylchloromethyl ether and tributyltinlithium.
Reaction Conditions: The reaction involves the nucleophilic substitution of the benzylchloromethyl ether by tributyltinlithium, resulting in the formation of the desired stannane compound.
Industrial Production Methods: While specific industrial production methods for stannane, tributyl[(phenylmethoxy)methyl]- are not widely documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction Reactions: Stannane, tributyl[(phenylmethoxy)methyl]- can participate in reduction reactions, where it acts as a reducing agent.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents used with this compound include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Stannane, tributyl[(phenylmethoxy)methyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of various organotin compounds, which are employed as stabilizers in polyvinyl chloride (PVC) production and as catalysts in polymerization reactions .
Mecanismo De Acción
The mechanism of action of stannane, tributyl[(phenylmethoxy)methyl]- involves its ability to act as a nucleophile or reducing agent. The tin atom in the compound can form stable bonds with various electrophiles, facilitating nucleophilic substitution reactions . Additionally, the compound can donate hydride ions in reduction reactions, leading to the formation of reduced products .
Comparación Con Compuestos Similares
Tributyl[(methoxymethoxy)methyl]stannane: This compound is similar in structure but contains a methoxymethoxy group instead of a phenylmethoxy group.
Tributyltin hydride: This compound is a simpler organotin hydride used in radical reactions.
Uniqueness: Stannane, tributyl[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy group, which imparts distinct reactivity and stability compared to other organotin compounds . This makes it particularly useful in specific organic synthesis applications where selective reactivity is required.
Propiedades
IUPAC Name |
tributyl(phenylmethoxymethyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-9-7-8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1,7H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDSEWOJLUGPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434388 | |
| Record name | Stannane, tributyl[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66222-28-4 | |
| Record name | Stannane, tributyl[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(E)-Hydroxyimino]-N-pyridin-3-yl-acetamide](/img/structure/B3055605.png)




